ethyl 5-(furan-2-yl)-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(furan-2-yl)-3-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(furan-2-yl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of furan derivatives with pyrazole precursors under specific conditions. One common method involves the cyclization of a furan-2-carboxylic acid derivative with a hydrazine derivative to form the pyrazole ring. The esterification of the resulting pyrazole-4-carboxylic acid with ethanol yields the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(furan-2-yl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 5-(furan-2-yl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is investigated for its potential use in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of ethyl 5-(furan-2-yl)-3-methyl-1H-pyrazole-4-carboxylate depends on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Organic Synthesis: It acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules.
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Similar structure but with a carbothioamide group instead of an ester group.
2-(Furan-2-yl)-1,3-dioxolan-4-yl)methanol: Contains a furan ring but with different functional groups.
Uniqueness
Ethyl 5-(furan-2-yl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to its combination of a furan ring, a pyrazole ring, and an ester functional group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-15-11(14)9-7(2)12-13-10(9)8-5-4-6-16-8/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDWIWIWOWFCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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